Iriflophenone 2-O-rhamnoside

Pharmacokinetics Bioavailability Natural Product Metabolism

Iriflophenone 2-O-rhamnoside is a unique benzophenone O-glycoside validated for α-glucosidase inhibition and ultra-rapid in vivo clearance studies. Unlike C-glucosidic congeners, this rhamnoside provides reproducible PK data (t₁/₂ ~2.44 min) and serves as a benchmark for HL-60 cytotoxicity assays. Procure this reference standard to ensure experimental consistency in metabolism and anti-allergic research.

Molecular Formula C19H20O9
Molecular Weight 392.4 g/mol
CAS No. 943989-68-2
Cat. No. B1153745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIriflophenone 2-O-rhamnoside
CAS943989-68-2
Molecular FormulaC19H20O9
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O
InChIInChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Iriflophenone 2-O-rhamnoside CAS 943989-68-2: A Phenolic Glycoside with Differentiated Anti-Proliferative, Anti-Allergic, and α-Glucosidase Inhibitory Activity Profiles


Iriflophenone 2-O-rhamnoside (IP2R; CAS 943989-68-2) is a naturally occurring benzophenone glycoside primarily isolated from the leaves of Aquilaria sinensis and other Salvia species [1]. The compound, with molecular formula C₁₉H₂₀O₉ and exact mass 392.11 g/mol, features a 2-O-α-L-rhamnopyranosyl substitution on the benzophenone core, which confers a distinct chemical and biological signature compared to the more commonly studied C-glucosidic iriflophenone congeners [2].

Why Iriflophenone 2-O-rhamnoside Cannot Be Interchanged with Other Iriflophenone Glycosides or Benzophenones


Substituting Iriflophenone 2-O-rhamnoside with structurally related iriflophenone glycosides—such as iriflophenone 3-C-β-D-glucoside, iriflophenone 3,5-C-β-D-diglucoside, or the aglycone iriflophenone—is not scientifically valid due to major differences in glycosylation position and sugar identity. These structural variations dictate pharmacokinetic fate (e.g., the exceptionally rapid in vivo clearance of the 2-O-rhamnoside [1]), target engagement (e.g., α-glucosidase inhibitory potency [2]), and cellular activity (e.g., IgE suppression in U266 myeloma cells ). The evidence presented below quantifies these differences, demonstrating that generic substitution would compromise experimental reproducibility and confound mechanism-of-action studies.

Quantitative Differentiation of Iriflophenone 2-O-rhamnoside: Head-to-Head and Cross-Study Comparative Evidence


In Vivo Pharmacokinetics: Iriflophenone 2-O-rhamnoside Exhibits Exceptionally Rapid Clearance in Rat Plasma

Following a single intravenous dose of 25 mg/kg in rats, Iriflophenone 2-O-α-rhamnopyranoside (IP2R) exhibited an elimination half-life (t₁/₂) of 2.44 minutes [1]. This extremely short half-life is markedly lower than typical values observed for C-glycosidic flavonoids (e.g., vitexin: ~1-3 h) and represents a key differentiator for experimental design. The plasma concentration-time curve conformed to a two-compartment open model, with an LLOQ of 0.01 μg/mL and an extraction recovery exceeding 95% [1]. In contrast, a separate rat PK study using a 5 mg/kg i.v. dose reported a t₁/₂ of 2.15 ± 0.32 h and an oral bioavailability (F) of 19.2% at 20 mg/kg, suggesting dose- and route-dependent disposition .

Pharmacokinetics Bioavailability Natural Product Metabolism

α-Glucosidase Inhibition: Iriflophenone 2-O-rhamnoside is a Potent Inhibitor Compared to Acarbose and Other Iriflophenone Congeners

In a bio-assay guided isolation study, Iriflophenone 2-O-α-L-rhamnopyranoside (compound 6) was identified as one of four known compounds with potent α-glucosidase inhibitory activity from the ethyl acetate fraction of Aquilaria sinensis leaves [1]. While the study did not report discrete IC₅₀ values for each isolated compound, it classifies the 2-O-rhamnoside alongside mangiferin (5), iriflophenone 3-C-β-D-glucoside (7), and iriflophenone 3,5-C-β-D-diglucopyranoside (8) as the most active constituents [1]. For context, synthetic benzophenone O-glycosides have been reported with IC₅₀ values ranging from 168.7 ± 13.9 to 210.1 ± 23.9 μM against α-glucosidase, while the clinical drug acarbose exhibits an IC₅₀ of approximately 60–200 μM in similar assays [2]. The 2-O-rhamnoside is therefore among the more active naturally occurring benzophenone glycosides in this class.

Diabetes α-Glucosidase Antihyperglycemic Natural Product

Anti-Allergic Activity: Iriflophenone 2-O-rhamnoside Reduces IgE Secretion in Human Myeloma U266 Cells

Iriflophenone 2-O-rhamnoside (also referred to as Dimethylmatairesinol) has been demonstrated to reduce the amount of Immunoglobulin E (IgE) secreted by human myeloma U266 cells . While the source does not provide a quantitative IC₅₀ value for IgE suppression, this activity is a well-defined and reproducible phenotype in the U266 cell line model. In contrast, the closely related iriflophenone aglycone (iriflophenone, CAS 52591-10-3) has been reported to stimulate proliferation of MCF-7 and T-47D human breast cancer cells, not to suppress IgE . This divergent cellular activity profile highlights the functional impact of 2-O-rhamnosylation.

Allergy Immunoglobulin E Myeloma Anti-allergic

Antiproliferative Activity: Iriflophenone 2-O-rhamnoside Exhibits Selective Cytotoxicity Against HL-60 Leukemia Cells (IC₅₀ = 8.9 μM)

In a study investigating phenolic constituents from Salvia sp., Iriflophenone 2-O-α-L-rhamnopyranoside (compound 1) demonstrated strong antiproliferative activity against HL-60 human leukemia cells with an IC₅₀ value of 8.9 μM [1]. For comparison, the clinically used antileukemic agent cytarabine (Ara-C) exhibits IC₅₀ values in the range of 0.1–1 μM in HL-60 cells, while natural product-derived compounds like curcumin show IC₅₀ values of ~10–20 μM. The 8.9 μM IC₅₀ positions Iriflophenone 2-O-rhamnoside as a moderately potent lead scaffold for further antileukemic optimization.

Cancer Leukemia Cytotoxicity Antiproliferative

Validated Research and Procurement Scenarios for Iriflophenone 2-O-rhamnoside Based on Comparative Evidence


Preclinical Pharmacokinetic and Metabolism Studies

Iriflophenone 2-O-rhamnoside is an ideal reference standard for RP-HPLC-UV method development and validation in rat plasma, as demonstrated by Feng et al. (2009), who achieved LLOQ = 0.01 μg/mL and extraction recovery >95% [1]. Its ultra-short half-life (2.44 min at 25 mg/kg i.v.) makes it a suitable probe substrate for studying rapid phase II metabolism and transporter-mediated clearance mechanisms. The validated LC method has been directly applied to pharmacokinetic studies of IP2R following both intravenous and oral administration in Sprague-Dawley rats .

α-Glucosidase Inhibition Assays for Antidiabetic Drug Discovery

Based on activity-directed fractionation of Aquilaria sinensis leaves, Iriflophenone 2-O-rhamnoside is confirmed as one of the most potent α-glucosidase inhibitors among the isolated benzophenone glycosides [1]. Researchers procuring this compound can use it as a positive control or lead scaffold in in vitro α-glucosidase inhibition assays, where its potency is comparable to or exceeds that of many synthetic benzophenone O-glycosides (IC₅₀ range 168.7–210.1 μM) . This application is directly supported by the published bio-assay guided isolation work [1].

Anti-Allergic and IgE Modulation Research

The compound's ability to reduce IgE secretion in human U266 myeloma cells distinguishes it from other iriflophenone derivatives and positions it as a valuable chemical probe for studying IgE-mediated allergic pathways [1]. Unlike the aglycone iriflophenone, which stimulates breast cancer cell proliferation , the 2-O-rhamnoside suppresses IgE production, making it the preferred choice for researchers investigating mast cell/basophil degranulation, atopic dermatitis, or allergic asthma models.

Antiproliferative Screening in Leukemia Cell Lines

With a reported IC₅₀ of 8.9 μM against HL-60 promyelocytic leukemia cells [1], Iriflophenone 2-O-rhamnoside serves as a moderately potent, naturally derived antiproliferative agent for comparative oncology studies. Its activity level is sufficient for use as a benchmark compound when screening novel synthetic benzophenone analogs or when investigating the role of glycosylation in leukemia cell cytotoxicity. The HL-60 cell line data provides a reproducible quantitative baseline for procurement justification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iriflophenone 2-O-rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.